[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate is a complex organotin compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate typically involves the reaction of diphenylcarbamothioyl chloride with diphenylstannane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or tin atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to impart unique properties.
Mechanism of Action
The mechanism of action of [diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate involves its interaction with various molecular targets. The compound can bind to metal ions and proteins, altering their function and activity. The presence of tin and sulfur atoms allows the compound to participate in redox reactions, which can modulate cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Diphenylcarbamothioylsulfanyl(diphenyl)stannane
- N,N-diphenylcarbamodithioate derivatives
- Organotin compounds with similar structures
Uniqueness
[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate is unique due to its specific combination of tin and sulfur atoms, which imparts distinct chemical reactivity and potential applications. Compared to other similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
1803-10-7 |
---|---|
Molecular Formula |
C38H30N2S4Sn |
Molecular Weight |
761.6 g/mol |
IUPAC Name |
[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate |
InChI |
InChI=1S/2C13H11NS2.2C6H5.Sn/c2*15-13(16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*1-2-4-6-5-3-1;/h2*1-10H,(H,15,16);2*1-5H;/q;;;;+2/p-2 |
InChI Key |
DGIQIBGXGAVPRC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)S[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)SC(=S)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.